1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
Overview
Description
1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzotriazole ring, which is known for its stability and versatility in chemical reactions, and a methoxybenzyl group, which adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method is the cyclization of o-phenylenediamine with sodium nitrite in the presence of an acid to form benzotriazole. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction using 3-methoxybenzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzotriazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of 1-(3-Hydroxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid.
Reduction: Formation of 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-methanol.
Substitution: Various substituted benzotriazole derivatives depending on the electrophile used.
Scientific Research Applications
1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its stable benzotriazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability.
Mechanism of Action
The mechanism of action of 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid involves its interaction with various molecular targets. The benzotriazole ring can interact with metal ions, making it useful in coordination chemistry. The methoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Hydroxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
- 1-(3-Methoxyphenyl)-1H-1,2,3-benzotriazole-6-carboxylic acid
- 1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-5-carboxylic acid
Uniqueness
1-(3-Methoxybenzyl)-1H-1,2,3-benzotriazole-6-carboxylic acid is unique due to the specific positioning of the methoxybenzyl group and the carboxylic acid on the benzotriazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]benzotriazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-21-12-4-2-3-10(7-12)9-18-14-8-11(15(19)20)5-6-13(14)16-17-18/h2-8H,9H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXBYQOHHSKRJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C3=C(C=CC(=C3)C(=O)O)N=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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